2(3H)-Benzoxazolimine, 3-methyl-
Description
3-Methyl-2(3H)-benzoxazolimine (CAS: 18034-93-0) is a heterocyclic organic compound featuring a benzoxazole backbone with a methyl substituent at the 3-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148 g/mol . The compound is characterized by a fused benzene and oxazole ring system, where the nitrogen atom at position 3 is part of an imine functional group. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
CAS No. |
18034-93-0 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1,3-benzoxazol-2-imine |
InChI |
InChI=1S/C8H8N2O/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3 |
InChI Key |
LXZKSEUVWWUPQR-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2OC1=N |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=N |
Synonyms |
3-Methylbenzoxazol-2(3H)-imine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Heteroatom and Substituent Variations
3-Methyl-2(3H)-Benzothiazolimine (CAS: 1128-67-2)
- Structure : Replaces the oxygen atom in benzoxazolimine with sulfur, forming a benzothiazole core.
- Molecular Formula : C₈H₉N₃S (MW: 179.24 g/mol) .
- Key Differences :
- Electronic Effects : Sulfur’s lower electronegativity compared to oxygen reduces ring electron density, altering reactivity in electrophilic substitutions.
- Applications : Benzothiazole derivatives are widely used as vulcanization accelerators and fluorescent probes, unlike benzoxazolimines, which are more common in medicinal chemistry .
3-Ethyl-2(3H)-Benzothiazolimine (CAS: 53641-17-1)
- Structure : Ethyl substituent at position 3 instead of methyl.
- Molecular Formula : C₉H₁₀N₂S (MW: 178.25 g/mol) .
- Solubility: Longer alkyl chains enhance lipophilicity, improving solubility in non-polar solvents .
Functionalized Derivatives: Hybrid Heterocycles
5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (CAS: 1706442-29-6)
- Structure : Combines benzoxazole with an oxadiazole ring via a phenyl linker.
- Molecular Formula : C₁₅H₁₁N₅O₂ (MW: 278.27 g/mol) .
- Key Differences :
- Bioactivity : The oxadiazole moiety enhances hydrogen-bonding capacity, often linked to antimicrobial or anti-Alzheimer activity, as seen in related compounds .
- Synthetic Complexity : Requires multi-step synthesis, including condensation and cyclization, compared to the straightforward imine formation of 3-methyl-2(3H)-benzoxazolimine .
Physicochemical Properties
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